4-Cyclobutoxy-6-methoxypyrimidin-2-amine
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Overview
Description
4-Cyclobutoxy-6-methoxypyrimidin-2-amine is a heterocyclic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Cyclobutoxy-6-methoxypyrimidin-2-amine typically involves multiple steps, including addition, condensation, cyclization, and methoxylation reactions . Here is a general synthetic route:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for the methoxylation reaction.
Industrial production methods often optimize these steps to improve yield and reduce environmental impact .
Chemical Reactions Analysis
4-Cyclobutoxy-6-methoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or cyclobutoxy groups can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclobutoxy-6-methoxypyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrimidine compounds have been shown to inhibit enzymes like Aurora kinase A, which plays a role in cell cycle regulation and cancer progression . The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
4-Cyclobutoxy-6-methoxypyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
4-Cyclobutoxy-6-methylpyrimidine: Similar in structure but with a methyl group instead of a methoxy group.
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties and inhibition of Aurora kinase A.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-cyclobutyloxy-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-5-8(12-9(10)11-7)14-6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
UWZYEQCWNAFDBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC2CCC2 |
Origin of Product |
United States |
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